![molecular formula C10H15NO2 B12309352 8-(Prop-2-YN-1-YL)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12309352.png)
8-(Prop-2-YN-1-YL)-1,4-dioxa-8-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Prop-2-YN-1-YL)-1,4-dioxa-8-azaspiro[45]decane is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro junction, which connects two rings through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Prop-2-YN-1-YL)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Prop-2-YN-1-YL)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
8-(Prop-2-YN-1-YL)-1,4-dioxa-8-azaspiro[4.5]decane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 8-(Prop-2-YN-1-YL)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The prop-2-yn-1-yl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their function. The spirocyclic structure provides stability and enhances the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-(Prop-2-yn-1-yl)-8-azaspiro[4.5]decane-7,9-dione
- 8-(2-propynyl)-8-azaspiro[4.5]decane-7,9-dione
Uniqueness
8-(Prop-2-YN-1-YL)-1,4-dioxa-8-azaspiro[4.5]decane stands out due to its unique combination of a spirocyclic structure and the prop-2-yn-1-yl group. This combination imparts distinct reactivity and potential for diverse applications compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H15NO2 |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
8-prop-2-ynyl-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C10H15NO2/c1-2-5-11-6-3-10(4-7-11)12-8-9-13-10/h1H,3-9H2 |
InChI-Schlüssel |
SATIWFYJULIJBO-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCN1CCC2(CC1)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride](/img/structure/B12309272.png)

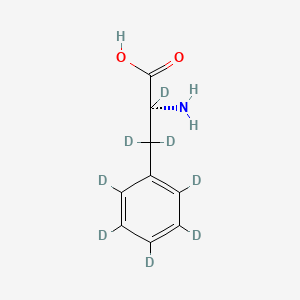
![6-(Methylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12309294.png)

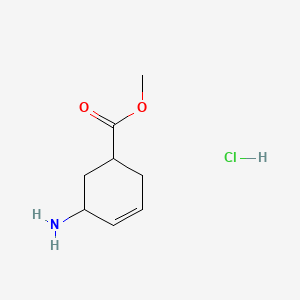
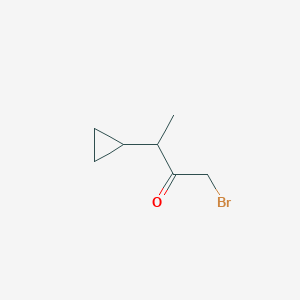
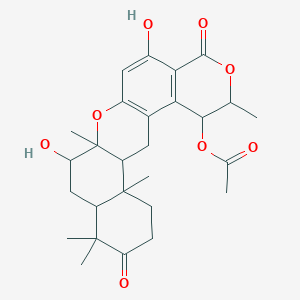
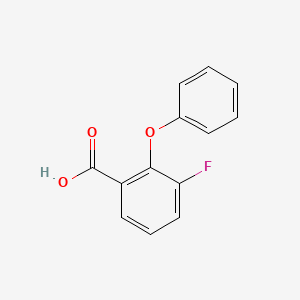
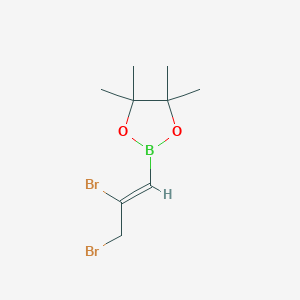
![Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B12309318.png)
![1-[(1S)-1-azidopropyl]-2-fluorobenzene](/img/structure/B12309324.png)
![rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid, cis](/img/structure/B12309333.png)
![4'-(benzyl(methyl)amino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one](/img/structure/B12309339.png)
